molecular formula C21H26N2O4 B2553946 N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide CAS No. 1795086-38-2

N1-(3,4-dimethylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2553946
CAS No.: 1795086-38-2
M. Wt: 370.449
InChI Key: IMIOWAOMCPZXJG-UHFFFAOYSA-N
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Description

The compound features a 3,4-dimethylphenyl group at the N1 position and a p-tolyl-substituted ethyl chain with a hydroxyethoxy moiety at N2. These substituents likely influence its solubility, receptor binding affinity, and metabolic stability compared to other oxalamides.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-14-4-7-17(8-5-14)19(27-11-10-24)13-22-20(25)21(26)23-18-9-6-15(2)16(3)12-18/h4-9,12,19,24H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIOWAOMCPZXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamide Compounds

Compound Name N1 Substituent N2 Substituent Key Functional Groups
Target Compound 3,4-Dimethylphenyl 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl Hydroxyethoxy, p-tolyl
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridinyl
S5456 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxybenzyl, pyridinyl
N1,N2-Bis(2-nitrophenyl)oxalamide 2-Nitrophenyl 2-Nitrophenyl Nitro groups

Key Observations :

  • Hydrophilicity : The target compound’s hydroxyethoxy group may enhance water solubility compared to S336 and S5456, which rely on pyridinyl and methoxy groups for solubility.
  • Receptor Binding : Pyridinyl groups in S336 and S5456 are critical for umami receptor (hTAS1R1/hTAS1R3) activation , whereas the p-tolyl and hydroxyethoxy groups in the target compound might alter binding kinetics or potency.

Key Findings :

  • Safety: S336 and No. 1768 exhibit high NOEL values (100 mg/kg/day), suggesting a robust safety margin for flavoring applications. The target compound’s structural similarity implies comparable safety, but empirical data are required .
  • The hydroxyethoxy group in the target compound may reduce CYP affinity compared to pyridinyl-containing analogs .
  • Metabolism: Oxalamides generally undergo oxidation, glucuronidation, or ester hydrolysis. Notably, S336 and No. 1768 avoid amide hydrolysis, likely due to steric protection of the amide bond . The target compound’s hydroxyethoxy group may facilitate alternative pathways, such as ether cleavage.

Thermodynamic and Solubility Considerations

Evidence from N1,N2-bis(2-nitrophenyl)oxalamide highlights the role of intramolecular hydrogen bonding (HB) in solubility and solvent interactions. Key comparisons:

  • ΔH° and ΔS° : Nitro-substituted oxalamides exhibit higher enthalpy and entropy changes due to strong intramolecular HB. The target compound’s dimethylphenyl and hydroxyethoxy groups likely reduce HB strength, increasing solubility in polar solvents.
  • Solubility vs. Stability : Reduced HB in the target compound may enhance bioavailability but could also increase susceptibility to enzymatic degradation compared to nitro-substituted analogs.

Regulatory and Industrial Implications

  • Flavor Potency: S336’s regulatory approval stems from its ability to replace monosodium glutamate (MSG) in foods . The target compound’s efficacy in umami enhancement remains untested but merits investigation given structural parallels.
  • Data Gaps: As noted by FAO/WHO , oxalamides often require additional data on reactive metabolites and long-term toxicity. The target compound’s unique substituents necessitate specific studies on absorption and excretion.

Q & A

Q. What are the key steps and reaction conditions for synthesizing this oxalamide derivative?

Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 3,4-dimethylphenylamine with oxalyl chloride to form the N1-substituted oxalamide intermediate.
  • Step 2 : Reaction with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine under controlled conditions (e.g., dichloromethane solvent, room temperature, nitrogen atmosphere).
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to prevent side reactions, and stoichiometric ratios .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm . Consistency in spectral data across batches is essential to confirm reproducibility .

Q. What preliminary biological screening methods are recommended for this compound?

  • In vitro assays : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values.
  • Solubility : Pre-screen in DMSO/PBS mixtures to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs). Focus on hydrogen bonding with the oxalamide moiety and hydrophobic interactions with aromatic substituents.
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models.
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Variable standardization : Control cell passage numbers, serum concentrations, and assay temperatures.
  • Metabolic stability testing : Use liver microsomes to assess if differential metabolism explains activity discrepancies.
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps.
  • Catalyst screening : Test Pd/C or Ni-based catalysts for amide bond formation to reduce byproducts.
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., pH, solvent ratio) using software like MODDE® .

Q. What structural modifications enhance selectivity for specific therapeutic targets?

  • SAR studies : Systematically replace the hydroxyethoxy group with ethoxy, methoxy, or aminoethyl groups to evaluate potency shifts.
  • Bioisosteric replacements : Substitute the p-tolyl group with fluorophenyl or pyridyl rings to modulate lipophilicity.
  • Pro-drug approaches : Introduce ester linkages to improve bioavailability .

Methodological Considerations for Data Interpretation

  • Contradictory solubility data : Re-evaluate using standardized protocols (e.g., shake-flask method with UV quantification) .
  • Batch-to-batch variability : Implement QC/QA checks via HPLC-MS and elemental analysis .

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